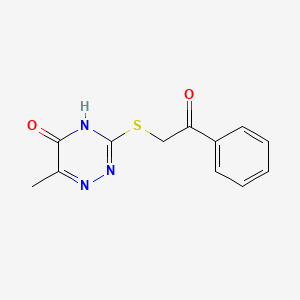
6-methyl-3-phenacylsulfanyl-2H-1,2,4-triazin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-3-phenacylsulfanyl-2H-1,2,4-triazin-5-one is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-phenacylsulfanyl-2H-1,2,4-triazin-5-one typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors. Common methods include the use of hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of the Phenacylsulfanyl Group: The phenacylsulfanyl group can be introduced via nucleophilic substitution reactions. This step often involves the reaction of a phenacyl halide with a thiol or sulfide derivative of the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
6-methyl-3-phenacylsulfanyl-2H-1,2,4-triazin-5-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the triazine ring can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenacyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Phenacyl halides, thiol or sulfide derivatives
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted triazine derivatives
科学研究应用
6-methyl-3-phenacylsulfanyl-2H-1,2,4-triazin-5-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, anticancer, and antiviral agent. Its unique structure allows for interactions with various biological targets.
Agriculture: Triazine derivatives are known for their herbicidal properties. This compound may be explored for its potential use as a herbicide or pesticide.
Materials Science: The compound’s structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions due to its ability to form stable complexes with biomolecules.
作用机制
The mechanism of action of 6-methyl-3-phenacylsulfanyl-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The phenacylsulfanyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The triazine ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to targets.
相似化合物的比较
Similar Compounds
- 6-methyl-3-methylsulfanyl-2H-1,2,4-triazin-5-one
- 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione
- 4-amino-3-methyl-6-phenyl-1,2,4-triazin-5-one
Uniqueness
6-methyl-3-phenacylsulfanyl-2H-1,2,4-triazin-5-one is unique due to the presence of the phenacylsulfanyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with a wide range of biological targets, making it a versatile molecule for various applications.
属性
分子式 |
C12H11N3O2S |
|---|---|
分子量 |
261.30 g/mol |
IUPAC 名称 |
6-methyl-3-phenacylsulfanyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C12H11N3O2S/c1-8-11(17)13-12(15-14-8)18-7-10(16)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,15,17) |
InChI 键 |
ANVFFCLPQWJYTJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C(NC1=O)SCC(=O)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-fluorobenzyl)sulfanyl]-6-(2-thienylmethyl)-1,2,4-triazin-5(4H)-one](/img/structure/B13376833.png)
![11,13-dimethyl-5-phenacyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B13376834.png)

![1-(3-chlorobenzyl)-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13376849.png)
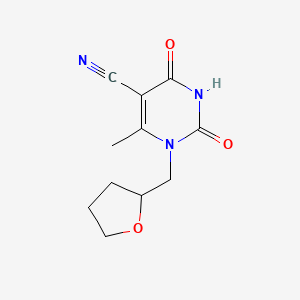
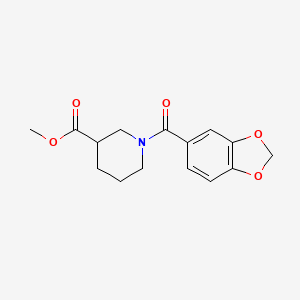
![2-{2-[4-(Diethylamino)phenyl]vinyl}-1-methylpyridinium](/img/structure/B13376867.png)
![6,13-Dimethyl-17-thia-2,6,12,14-tetrazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one](/img/structure/B13376871.png)
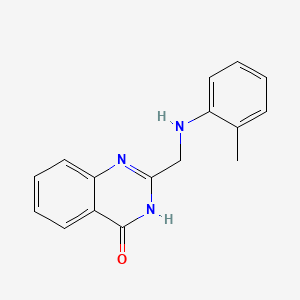

![4-hydroxy-3-[3-oxo-1,3-di(2-thienyl)propyl]-2H-chromen-2-one](/img/structure/B13376894.png)
![3-{[(3-Tert-butyl-4-ethoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13376898.png)
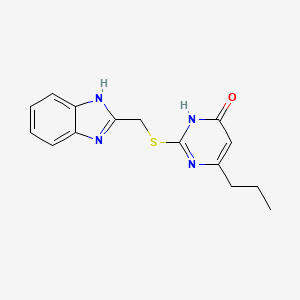
![6-(4-methoxybenzyl)-3-[(2-oxopropyl)sulfanyl]-1,2,4-triazin-5(4H)-one](/img/structure/B13376910.png)
